
(3alpha,5beta,7alpha,17alphalpha)-7,17-Dimethylandrostane-3,17-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3alpha,5beta,7alpha,17alphalpha)-7,17-Dimethylandrostane-3,17-diol is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. They play various roles in biological systems, including as hormones and signaling molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of steroid compounds typically involves multiple steps, including the formation of the steroid nucleus and the introduction of functional groups at specific positions. Common methods include:
Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups.
Cyclization Reactions: These are used to form the characteristic ring structure of steroids.
Functional Group Interconversions: These are used to modify existing functional groups to achieve the desired structure.
Industrial Production Methods
Industrial production of steroid compounds often involves microbial transformation, where microorganisms are used to convert precursor molecules into the desired steroid. This method is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions depend on the specific functional groups and positions involved. For example, oxidation of a hydroxyl group may yield a ketone or aldehyde.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives: Used as intermediates in the synthesis of other steroid compounds.
Study of Reaction Mechanisms: Understanding how different functional groups affect reactivity.
Biology
Hormone Research: Studying the effects of synthetic steroids on biological systems.
Enzyme Interaction: Investigating how steroids interact with enzymes and other proteins.
Medicine
Drug Development: Used in the development of steroid-based medications.
Therapeutic Applications: Potential use in treating hormonal imbalances and other conditions.
Industry
Agriculture: Used in the development of growth-promoting agents for livestock.
Cosmetics: Incorporated into formulations for skin care products.
Wirkmechanismus
The mechanism of action of steroid compounds typically involves binding to specific receptors in the body, leading to changes in gene expression and cellular function. The molecular targets and pathways involved can vary depending on the specific steroid and its functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Testosterone: A naturally occurring steroid hormone.
Dihydrotestosterone: A more potent derivative of testosterone.
Estradiol: A primary female sex hormone.
Uniqueness
(3alpha,5beta,7alpha,17alphalpha)-7,17-Dimethylandrostane-3,17-diol may have unique properties due to its specific functional groups and stereochemistry, which can affect its biological activity and interactions with receptors.
Eigenschaften
Molekularformel |
C21H36O2 |
|---|---|
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
(3R,5R,7R,8R,9S,10S,13S,14S,17R)-7,10,13,17-tetramethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H36O2/c1-13-11-14-12-15(22)5-8-19(14,2)16-6-9-20(3)17(18(13)16)7-10-21(20,4)23/h13-18,22-23H,5-12H2,1-4H3/t13-,14-,15-,16+,17+,18-,19+,20+,21-/m1/s1 |
InChI-Schlüssel |
ZWQUPIDNCOVROC-WSGLSMIWSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H]2C[C@@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@]([C@]4(CC3)C)(C)O)C)O |
Kanonische SMILES |
CC1CC2CC(CCC2(C3C1C4CCC(C4(CC3)C)(C)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(5S)-7-[(2R)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-6-oxo-1,7-diazaspiro[4.4]nonan-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoic acid](/img/structure/B15295255.png)
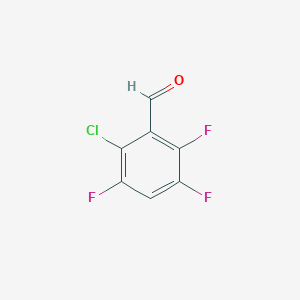
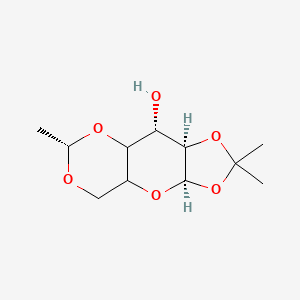

![2-(Chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one](/img/structure/B15295288.png)
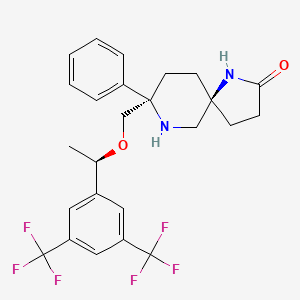
![1-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((S)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one](/img/structure/B15295306.png)
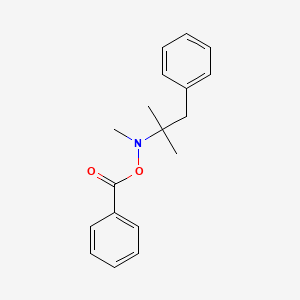
![(4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol;hydrochloride](/img/structure/B15295319.png)

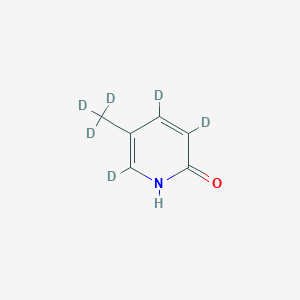

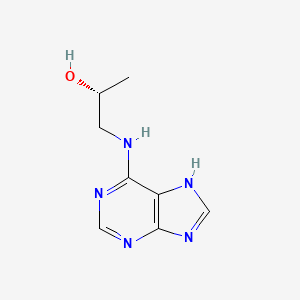
![10-[(3-Hydroxyphenyl)methylidene]anthracen-9-one](/img/structure/B15295349.png)
